molecular formula C36H33N5O6S B2720002 N-(3-methoxyphenyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide CAS No. 689759-84-0

N-(3-methoxyphenyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide

Cat. No.: B2720002
CAS No.: 689759-84-0
M. Wt: 663.75
InChI Key: FSKBTLXKVYOOIX-UHFFFAOYSA-N
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Description

The compound N-(3-methoxyphenyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide is a multifunctional heterocyclic molecule with the following features:

  • Core structure: A [1,3]dioxolo[4,5-g]quinazolin-8-one scaffold, which includes fused dioxole and quinazolinone rings.
  • Substituents:
    • A sulfanyl (thioether) group at position 6, linked to an acetamide moiety substituted with a 3-methoxyphenyl group.
    • A benzyl group at position 7, functionalized with a 4-phenylpiperazine-1-carbonyl unit .

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[[8-oxo-7-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H33N5O6S/c1-45-28-9-5-6-26(18-28)37-33(42)22-48-36-38-30-20-32-31(46-23-47-32)19-29(30)35(44)41(36)21-24-10-12-25(13-11-24)34(43)40-16-14-39(15-17-40)27-7-3-2-4-8-27/h2-13,18-20H,14-17,21-23H2,1H3,(H,37,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKBTLXKVYOOIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CC5=CC=C(C=C5)C(=O)N6CCN(CC6)C7=CC=CC=C7)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H33N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

663.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide involves multiple steps, including the formation of intermediate compounds. The key steps typically involve:

    Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperazine moiety: This step involves the reaction of the quinazolinone intermediate with 4-phenylpiperazine-1-carbonyl chloride in the presence of a base such as triethylamine.

    Attachment of the benzyl group: This can be done through a nucleophilic substitution reaction.

    Thioacetamide linkage: The final step involves the reaction of the intermediate with 3-methoxyphenylthioacetamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and bases like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-(3-methoxyphenyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The compound's structure can be confirmed through various spectroscopic techniques including:

  • Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure and the environment of hydrogen atoms.
  • Mass Spectrometry (MS) : Used to determine the molecular weight and confirm the identity of the compound.
  • Infrared Spectroscopy (IR) : Helps identify functional groups present in the molecule.

Biological Activities

Research indicates that this compound exhibits a range of biological activities that make it a candidate for further investigation in pharmacology:

Antitumor Activity

Studies have shown that compounds with similar structural features possess significant antitumor properties. The presence of quinazoline and piperazine moieties has been associated with inhibitory effects on cancer cell proliferation. For instance, derivatives of quinazoline are known to target specific pathways involved in tumor growth and metastasis.

Antimicrobial Properties

Compounds containing dioxole and sulfanyl groups have demonstrated antibacterial and antifungal activities. This is particularly relevant in the context of developing new antibiotics to combat resistant strains of bacteria.

Anti-inflammatory Effects

In silico studies suggest that this compound may act as a 5-lipoxygenase inhibitor, which is crucial for controlling inflammatory responses. The ability to modulate inflammatory pathways could make it beneficial for treating conditions like arthritis or other inflammatory diseases.

Case Studies and Research Findings

Case Study 1: Antitumor Activity Assessment
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a concentration-dependent inhibition of cell growth, suggesting potential as an anticancer agent.

Case Study 2: Antimicrobial Evaluation
Another investigation focused on the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited significant inhibitory effects on bacterial growth, supporting its use as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural Analogues with Quinazolinone Cores

Compound 5 : N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide
  • Core: Quinazolinone fused with a thioxothiazolidinone ring.
  • Key differences: Replaces the dioxolo ring with a thiazolidinone, altering electronic properties and solubility.
  • Synthesis : Uses thiocarbonyl-bis-thioglycolic acid for thioether linkage formation, similar to the target compound’s sulfanyl group synthesis .
Compound 1 : N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
  • Core: Simple quinazolinone without fused rings.
  • Key differences : Lacks the dioxolo and piperazine substituents but includes dichlorophenyl for enhanced lipophilicity.
  • Activity : Anticonvulsant properties reported, suggesting CNS activity .

Sulfanyl Acetamide Derivatives

Compound 9i : N-(4-Methyl-piperazin-1-yl)-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamide
  • Core: Quinoxaline (two adjacent nitrogen atoms) instead of quinazoline.
  • Synthesis : Utilizes N-methylpiperazine for solubility enhancement, akin to the target’s phenylpiperazine unit .
Compound 13b : 2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide
  • Core: Cyanoacetamide with hydrazinylidene linkage.
  • Key differences : Lacks heterocyclic cores but shares a methoxyphenyl group.
  • Activity : Antibacterial and antioxidant properties reported, highlighting the role of methoxy substituents in redox modulation .

Piperazine-Functionalized Analogues

MLS001236100 : N-(3-methoxyphenyl)-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide
  • Core : Thiadiazolo-triazin instead of dioxoloquinazoline.
  • Substituents : Retains the 3-methoxyphenyl group, suggesting shared pharmacokinetic profiles .

Biological Activity

N-(3-methoxyphenyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide is a complex organic compound with potential pharmacological applications. This article reviews its biological activity based on available research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes:

  • A methoxyphenyl group : This moiety is known for its role in enhancing biological activity through various mechanisms.
  • A quinazoline core : Quinazolines are recognized for their diverse biological activities, including anticancer and antimicrobial properties.
  • A piperazine derivative : Piperazine rings are often associated with neuroactive properties and can interact with various receptors in the central nervous system.

Anticancer Activity

Research indicates that compounds with similar structures to N-(3-methoxyphenyl)-2-[(8-oxo...) have demonstrated significant anticancer activity. For instance, derivatives of quinazoline have been shown to inhibit cancer cell proliferation through various pathways such as:

  • Induction of apoptosis
  • Inhibition of angiogenesis
  • Disruption of cell cycle progression

A study highlighted that certain quinazoline derivatives exhibited IC50 values in the micromolar range against several cancer cell lines, suggesting potent anticancer effects .

Antimicrobial Activity

The antimicrobial properties of related compounds have been documented extensively. The presence of both the methoxy group and the quinazoline structure may enhance the compound's ability to combat bacterial and fungal infections. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that similar compounds exhibit varying degrees of antimicrobial activity, with some achieving MIC values below 10 µg/mL against pathogenic strains .

Neuroactive Effects

Piperazine derivatives are known for their interaction with neurotransmitter systems. The incorporation of a piperazine ring in this compound suggests potential neuroactive effects. Research has indicated that piperazine-based compounds can act as:

  • Serotonin receptor modulators : This can lead to anxiolytic or antidepressant effects.
  • Acetylcholinesterase inhibitors : These compounds may enhance cognitive function by preventing the breakdown of acetylcholine .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-(3-methoxyphenyl)-2-[(8-oxo...)]. Key observations include:

  • Substituent Effects : The presence of electron-donating groups like methoxy enhances lipophilicity and biological activity.
  • Quinazoline Modifications : Alterations to the quinazoline core can significantly affect potency and selectivity against specific targets .

Case Studies

Several studies have focused on similar compounds, providing insights into their biological activities:

  • Anticancer Efficacy : A derivative with a similar backbone was tested against breast cancer cells, showing a dose-dependent decrease in viability with an IC50 value of approximately 5 µM .
  • Antimicrobial Testing : Another study reported that a related compound exhibited strong antibacterial activity against Gram-positive bacteria, with MIC values ranging from 0.5 to 4 µg/mL .

Q & A

Q. What synthetic methodologies are commonly employed for constructing the quinazolinone core in this compound?

The quinazolinone scaffold is typically synthesized via cyclocondensation reactions. For example, derivatives with fused [1,3]dioxolo groups (as seen in the target compound) can be prepared using microwave-assisted protocols to enhance reaction efficiency. Key steps include:

  • Condensation of substituted anthranilic acids with carbonyl sources (e.g., triphosgene).
  • Microwave irradiation (e.g., 150–200 W, 100–120°C) to accelerate cyclization .
  • Post-functionalization via nucleophilic substitution or thiol-ene reactions to introduce sulfanyl acetamide moieties .

Table 1: Example Reaction Conditions for Quinazolinone Synthesis

StepReagents/ConditionsYield (%)Reference
CyclocondensationAnthranilic acid, triphosgene, DMF, Δ60–75
Microwave Optimization150 W, 15 min, 120°C85
Thiol FunctionalizationNaSH, DMSO, 80°C, 6 hrs70

Q. How can structural ambiguities in the [1,3]dioxolo[4,5-g]quinazolin-8-one moiety be resolved experimentally?

Advanced spectroscopic and crystallographic techniques are critical:

  • NMR Analysis: 1^1H and 13^13C NMR can confirm the fused dioxolane ring by identifying characteristic proton environments (e.g., methylenedioxy protons at δ 5.9–6.1 ppm) .
  • X-ray Crystallography: Resolves spatial arrangements of the bicyclic system and validates substituent positions .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula accuracy (±0.5 ppm tolerance) .

Advanced Research Questions

Q. What strategies mitigate low yields during the introduction of the sulfanyl acetamide group?

Low yields often arise from steric hindrance or competing side reactions. Mitigation approaches include:

  • Solvent Optimization: Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of thiol intermediates .
  • Catalytic Activation: Use of Cu(I) catalysts (e.g., CuI, 10 mol%) to promote C–S bond formation .
  • Stepwise Functionalization: Pre-activation of the quinazolinone core with a leaving group (e.g., bromine) before thiol substitution .

Q. How can computational modeling predict the bioactivity of this compound against neurological targets?

Molecular docking and dynamics simulations are employed to assess interactions with targets like serotonin receptors or kinases:

  • Docking Software: AutoDock Vina or Schrödinger Suite evaluates binding affinities to active sites (e.g., 5-HT2A_{2A} receptors) .
  • Pharmacophore Mapping: Identifies critical functional groups (e.g., methoxyphenyl, piperazine-carbonyl) responsible for activity .
  • ADMET Prediction: Tools like SwissADME predict pharmacokinetic properties (e.g., blood-brain barrier permeability) .

Q. What experimental designs address contradictions in reported anticonvulsant vs. cytotoxic activity for analogous compounds?

Contradictory data may stem from assay variability or off-target effects. Rigorous protocols include:

  • Dose-Response Curves: Test across a wide concentration range (e.g., 1 nM–100 µM) to differentiate therapeutic vs. toxic thresholds .
  • Selectivity Profiling: Use kinase panels or receptor-binding assays to identify off-target interactions .
  • In Vivo Validation: Rodent models (e.g., maximal electroshock test for anticonvulsant activity) coupled with histopathology to assess toxicity .

Q. How can AI-driven process simulation optimize large-scale synthesis of this compound?

AI platforms (e.g., COMSOL Multiphysics) integrate reaction kinetics and thermodynamics to:

  • Predict Optimal Conditions: Machine learning models trained on historical data recommend temperature, solvent ratios, and catalyst loadings .
  • Real-Time Monitoring: Sensors coupled with AI adjust parameters (e.g., flow rates in continuous reactors) to maintain yield and purity .
  • Waste Minimization: Algorithms identify solvent recycling opportunities or greener alternatives .

Methodological Considerations

Q. What analytical techniques validate the stability of the 4-phenylpiperazine-1-carbonyl moiety under physiological conditions?

  • HPLC-MS/MS: Monitors degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) over 24 hrs .
  • Circular Dichroism (CD): Detects conformational changes in the piperazine ring during stability studies .
  • Accelerated Stability Testing: High-temperature (40°C) and high-humidity (75% RH) chambers simulate long-term storage .

Q. How are structure-activity relationships (SARs) systematically explored for the methoxyphenyl and dioxoloquinazolinone substituents?

SAR studies employ:

  • Analog Libraries: Synthesize derivatives with varied substituents (e.g., halogen, nitro, alkyl groups) at the methoxyphenyl position .
  • Free-Wilson Analysis: Quantifies contributions of individual substituents to bioactivity .
  • QSAR Modeling: Machine learning correlates electronic (Hammett σ) and steric (Taft Es_s) parameters with activity .

Data Interpretation Challenges

Q. How to reconcile discrepancies between computational binding predictions and empirical IC50_{50}50​ values?

Discrepancies often arise from solvation effects or protein flexibility. Solutions include:

  • Explicit Solvent Simulations: Molecular dynamics (MD) with explicit water molecules improve docking accuracy .
  • Ensemble Docking: Test multiple receptor conformations to account for induced-fit binding .
  • Experimental Validation: Surface plasmon resonance (SPR) measures binding kinetics to validate computational hits .

Q. What statistical frameworks are suitable for analyzing dose-dependent cytotoxicity in heterogeneous cell populations?

  • Hill Slope Analysis: Fits sigmoidal curves to determine EC50_{50} and Hill coefficients .
  • ANOVA with Tukey’s Post Hoc Test: Identifies significant differences between treatment groups .
  • Cluster Analysis: Groups cell subtypes (e.g., proliferating vs. senescent) based on response patterns .

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